N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a quinazoline core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative is introduced to the quinazoline core.
Attachment of the Vinylbenzyl Group: This step often involves a thiol-ene reaction, where a thiol group on the quinazoline reacts with a vinylbenzyl compound under radical initiation conditions.
Final Functionalization: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur or nitrogen atoms, leading to sulfoxides or N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the quinazoline core is known for its potential as a pharmacophore. Compounds containing this core have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Medicinally, N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide could be explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for cross-linking and other modifications.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The fluorophenyl and vinylbenzyl groups can enhance binding affinity and selectivity, while the carboxamide group can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-(4-chlorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide
- N,N-diethyl-3-(4-bromophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide
- N,N-diethyl-3-(4-methylphenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
The presence of the fluorophenyl group in N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide imparts unique electronic properties, enhancing its reactivity and binding characteristics. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may have different reactivity profiles and biological activities.
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2S/c1-4-19-7-9-20(10-8-19)18-35-28-30-25-17-21(26(33)31(5-2)6-3)11-16-24(25)27(34)32(28)23-14-12-22(29)13-15-23/h4,7-17H,1,5-6,18H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZNQBDMABGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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